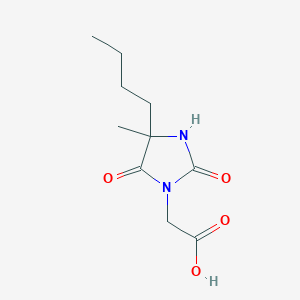

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is characterized by the presence of an imidazolidinone ring substituted with butyl and methyl groups, and an acetic acid moiety. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-butyl-4-methylimidazolidine-2,5-dione with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazolidinone ring and acetic acid moiety allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

2-(2,5-Dioxoimidazolidin-4-yl)acetic acid: This compound has a similar imidazolidinone ring but lacks the butyl and methyl substitutions, which may affect its reactivity and biological activity.

4-Butyl-4-methylimidazolidine-2,5-dione: This precursor compound lacks the acetic acid moiety, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, metabolic stability, and potential therapeutic applications.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H16N2O4

- Molecular Weight : 216.25 g/mol

- CAS Number : 4961811

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its cytotoxic effects and metabolic stability.

Cytotoxicity

A study evaluated the cytotoxic effects of this compound against various cell lines, including hepatocytes (HepG2) and neuroblastoma (SH-SY5Y). The MTT assay revealed that the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at specific concentrations.

These results suggest that the compound may have potential as an anticancer agent.

Metabolic Stability

The metabolic stability of this compound was assessed using mouse liver microsomes. The half-life of the compound was found to be greater than 23 hours, indicating a relatively stable profile in biological systems. This stability is crucial for therapeutic applications as it suggests prolonged activity in vivo.

| Parameter | Value |

|---|---|

| Half-life (t1/2) | >23 hours |

| Intrinsic clearance (Cl_int) | <1 µL/mg/min |

The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with various cellular pathways involved in apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines, supporting its role as a potential anticancer agent.

- Neuroprotective Effects : Another study indicated that the compound might provide neuroprotective benefits in models of neurodegeneration, although further research is required to elucidate this effect.

Properties

IUPAC Name |

2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-4-5-10(2)8(15)12(6-7(13)14)9(16)11-10/h3-6H2,1-2H3,(H,11,16)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUUGZZBWSZXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(C(=O)N1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.